![molecular formula C8H4Cl2N2 B1330320 4,6-Dichloroquinazoline CAS No. 7253-22-7](/img/structure/B1330320.png)
4,6-Dichloroquinazoline
Overview
Description
4,6-Dichloroquinazoline is a heterocyclic organic compound with the linear formula C8H4Cl2N2 . It has a molecular weight of 199.04 .
Synthesis Analysis
The synthesis of 4,6-Dichloroquinazoline and its derivatives has been a subject of interest in various studies . One method involves the heterocyclization of o-aminobenzylamines, reductive cyclization of N-acyl-o-nitrobenzylamine derivatives, reduction of the quinazoline ring, and amination of the respective benzoxazines . Other methods include intramolecular cyclization of amidines containing aryl substituents in polyphosphoric acid, syntheses of 4-substituted 3,4-dihydroquinazolines by selective addition of nucleophilic reagents at the N(3)–C(4) bond of the quinazoline ring .
Molecular Structure Analysis
The molecular structure of 4,6-Dichloroquinazoline is represented by the linear formula C8H4Cl2N2 . The molecular weight of this compound is 199.04 .
Physical And Chemical Properties Analysis
4,6-Dichloroquinazoline has a melting point of 155-156 °C . Its density is predicted to be 1.486±0.06 g/cm3 . The compound should be stored under inert gas (nitrogen or Argon) at 2-8°C .
Scientific Research Applications
Metal-Catalyzed Cross-Coupling Reactions
4,6-Dichloroquinazoline: is a valuable synthetic intermediate in metal-catalyzed cross-coupling reactions. These reactions are pivotal for creating carbon–carbon and carbon–heteroatom bonds, leading to novel polysubstituted derivatives. For instance, it can undergo the Kumada, Stille, Negishi, Sonogashira, Suzuki-Miyaura, and Heck cross-coupling reactions .
Pharmaceutical Applications
Derivatives of 4,6-Dichloroquinazoline have been found to exhibit significant pharmaceutical properties. For example, certain quinazolin-4(3H)-ones are antagonists for the ghrelin receptor and vasopressin V1b receptor, which are potential targets for treating metabolic disorders and stress-related diseases .
Cancer Research
In cancer research, 4,6-Dichloroquinazoline derivatives like Lapatinib, a 6-heteroaryl substituted 4-anilinoquinazoline, act as dual tyrosine kinase inhibitors. They target EGFR and HER2, inhibiting the proliferation of breast cancer cells .
Aurora A Kinase Inhibition
The compound also serves as a precursor for selective inhibitors of Aurora A kinase, an enzyme implicated in the regulation of mitosis. The inhibition of Aurora A is a promising strategy for cancer therapy .
Angiogenesis Inhibition
Another derivative, CP-724,714, is under investigation for its role as an ErbB2 angiogenesis inhibitor. This has potential applications in the treatment of breast, ovarian, and other types of cancer .
Synthesis of Novel Derivatives
Selective mono-alkynylation of 4,6-Dichloroquinazoline can be achieved using metal-catalyzed reactions to afford C-4 substituted products. This method is crucial for synthesizing novel derivatives with potential biological activities .
Future Directions
Mechanism of Action
Target of Action
Quinazoline derivatives, a class of compounds to which 4,6-dichloroquinazoline belongs, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticonvulsant, anticancer, and anti-inflammatory effects .
Mode of Action
Quinazoline derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some quinazoline derivatives inhibit the action of heme polymerase in malarial trophozoites, preventing the conversion of heme to hemazoin .
Biochemical Pathways
Quinazoline derivatives have been associated with a variety of biochemical pathways, depending on their specific targets and modes of action .
Result of Action
Some quinazoline derivatives have been reported to exhibit antiproliferative activities against human cancer cell lines .
properties
IUPAC Name |
4,6-dichloroquinazoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2/c9-5-1-2-7-6(3-5)8(10)12-4-11-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEBCOVKUVLFOGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10289021 | |
Record name | 4,6-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dichloroquinazoline | |
CAS RN |
7253-22-7 | |
Record name | 7253-22-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58591 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dichloroquinazoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10289021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,6-Dichloroquinazoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions of 4,6-Dichloroquinazoline with nucleophiles?
A1: 4,6-Dichloroquinazoline readily undergoes nucleophilic aromatic substitution reactions due to the presence of two chlorine atoms which act as leaving groups. Research demonstrates its reactivity with various amines. For instance, it reacts with ethanolamine and 2-chloroethylethylamine, leading to the formation of substituted quinazoline derivatives []. In another study, researchers successfully synthesized a series of nitrogen mustards containing the quinazoline moiety by reacting 4,6-dichloroquinazoline with ethanolamine, diethanolamine, and N-bis (2-chloroethyl) amine hydrochloride []. These reactions highlight the versatility of 4,6-dichloroquinazoline as a precursor in organic synthesis.
Q2: Beyond simple amine substitutions, are there other reported reactions of 4,6-Dichloroquinazoline?
A2: Yes, research indicates that 4,6-Dichloroquinazoline can participate in reactions that lead to more complex structures. One example is its reaction with ethylenediamine. While the specific details of this interaction are not provided in the abstract, the research suggests a more intricate reaction pathway than simple nucleophilic substitution []. This finding suggests further exploration of 4,6-Dichloroquinazoline's reactivity could reveal new synthetic routes to diverse quinazoline derivatives.
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